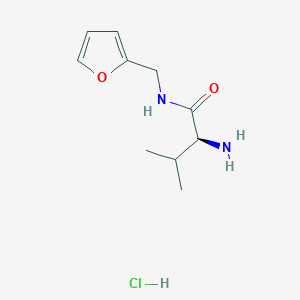

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride

Description

(2S)-2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride (CAS: 1423040-92-9) is a chiral small molecule characterized by a branched aliphatic backbone, a furan-2-ylmethyl substituent, and a hydrochloride salt. Its structure comprises a stereospecific (2S)-configuration at the amino-bearing carbon, a 3-methylbutanamide core, and an N-bound furan-2-ylmethyl group. This compound is likely utilized in pharmaceutical research, given its structural similarity to bioactive amides and amino acid derivatives .

Properties

IUPAC Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVCSSLHSCBEOV-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

Coupling with Butanamide: The final step involves coupling furfurylamine with a butanamide derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Secondary amines.

Substitution: Substituted furan derivatives.

Scientific Research Applications

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. The furan ring and amino group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical and synthetic properties:

Table 1: Structural Comparison

Key Observations :

- The phenyl group in A451338 enhances hydrophobicity, which may impact binding affinity in hydrophobic pockets .

- Molecular Weight: The target compound (260.73 g/mol) is smaller than analogs with bulky substituents (e.g., 721.90 g/mol for the oxazolidinone-containing degradant), suggesting advantages in bioavailability and synthetic scalability .

Target Compound :

While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate) suggest common strategies:

Amide Coupling : Activation of carboxylic acids (e.g., via thionyl chloride) followed by reaction with furan-2-ylmethylamine .

Salt Formation: Hydrochloride salt generation using HCl in dioxane, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride synthesis .

Table 2: Property Comparison

| Property | Target Compound | A451338 | SY148973 |

|---|---|---|---|

| Solubility | High in polar solvents (HCl salt) | Moderate (phenyl group reduces polarity) | Low (cyclohexyl increases lipophilicity) |

| Stability | Potential furan ring oxidation susceptibility | Enhanced stability (phenyl group inert) | High (aliphatic cyclohexyl) |

| Bioactivity | Not reported | Not reported | Not reported |

Notes :

- Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays. A451338’s phenyl group may necessitate DMSO for dissolution .

- Stability : The furan ring in the target compound may require inert storage conditions to prevent oxidative degradation, whereas SY148973’s cyclohexyl group confers stability .

Biological Activity

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride, also known as a furan-containing amide, has garnered attention due to its potential biological activities. This compound is characterized by its unique furan ring structure, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : CHClNO

- CAS Number : 1354019-85-4

- SMILES Notation : CC(C)C@@HN

The biological activity of (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with furan rings often exhibit inhibitory effects on various enzymes, which can lead to altered metabolic pathways. For instance, studies have shown that furan derivatives can inhibit enzymes involved in cell signaling and metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that furan-containing amides may possess antimicrobial properties, potentially acting against a range of bacterial strains. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.

- Neuroprotective Effects : Some derivatives of furan compounds have been reported to exhibit neuroprotective effects in vitro and in vivo. This could be due to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study conducted on various furan derivatives indicated that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective concentrations in the low micromolar range.

These results suggest that (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride could have similar or enhanced antimicrobial properties due to its structural characteristics.Compound MIC (μg/mL) Target Organism Furan Amide A 5 Staphylococcus aureus Furan Amide B 10 Escherichia coli -

Neuroprotective Studies :

- Research involving animal models has demonstrated that furan derivatives can reduce neuronal apoptosis in models of oxidative stress. For example, in a study using rat hippocampal neurons exposed to oxidative agents, treatment with a related furan compound resulted in a significant decrease in cell death compared to controls.

Treatment Cell Viability (%) Control 45 Furan Derivative X 75 -

Enzyme Inhibition :

- In vitro assays have shown that (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride inhibits specific enzymes involved in metabolic pathways. For example, it was found to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.